molecular formula C12H11F3O3 B13352626 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid

1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid

Cat. No.: B13352626
M. Wt: 260.21 g/mol
InChI Key: OIBHOSCJQYFVLY-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with methoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group transformations. One common method involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-methoxy-5-(trifluoromethyl)benzaldehyde, while reduction of the carboxylic acid group can produce 1-(2-methoxy-5-(trifluoromethyl)phenyl)cyclopropanol .

Scientific Research Applications

1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

1-[2-methoxy-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H11F3O3/c1-18-9-3-2-7(12(13,14)15)6-8(9)11(4-5-11)10(16)17/h2-3,6H,4-5H2,1H3,(H,16,17)

InChI Key

OIBHOSCJQYFVLY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2(CC2)C(=O)O

Origin of Product

United States

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